molecular formula C8H7N3O2S B2586201 Quinoxaline-2-sulfonamide CAS No. 1247528-73-9

Quinoxaline-2-sulfonamide

Cat. No. B2586201
M. Wt: 209.22
InChI Key: ZAZGSKFHIFQBFT-UHFFFAOYSA-N
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Description

Quinoxaline-2-sulfonamide is a nitrogen-containing heterocyclic compound . It is used in many pharmaceutical and industrial applications . The quinoxaline moiety is a core unit in many drugs currently on the market .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds produces quinoxaline .


Molecular Structure Analysis

The molecular structure of Quinoxaline-2-sulfonamide is represented by the Inchi Code: 1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H, (H2,9,12,13) .


Chemical Reactions Analysis

Quinoxaline has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .


Physical And Chemical Properties Analysis

Quinoxaline-2-sulfonamide is a white crystalline powder . It has a melting point of 43-46 degrees Celsius . It is mostly insoluble in water, and soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide .

Scientific Research Applications

Biomedical Applications

Quinoxaline-2-sulfonamide, when combined with the sulfonamide group, shows a broad spectrum of biomedical activities. These activities include diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions. This makes quinoxaline-2-sulfonamide derivatives promising candidates for developing therapeutic agents against various diseases (Irfan et al., 2021).

Antibacterial Properties

Quinoxaline sulfonamides have demonstrated potential as antibacterial agents. A study synthesizing quinoxaline-2,3-dione with sulfonamide moiety revealed appreciable bactericidal effects against various bacterial strains. These findings indicate the potential of these compounds in formulating new antimicrobial compounds to treat infections, particularly with pathogens developing resistance against existing antibiotics (Taiwo et al., 2021).

Anticancer Activity

Several studies have explored the anticancer potential of quinoxaline sulfonamides. Novel quinoxaline sulfonamides showed promising anticancer activity, especially against human breast cancer cell lines. The inhibition of carbonic anhydrase isozymes is a prominent mechanism behind their anticancer activity. Compounds in these studies displayed cytotoxic activities that are comparable or superior to existing anticancer drugs (Ghorab et al., 2010).

Green Chemistry Synthesis

The green synthesis of quinoxaline sulfonamides has been investigated, emphasizing environmentally friendly and efficient methods. This approach aligns with the increasing focus on sustainable chemical processes in pharmaceutical development (Alavi et al., 2017).

Neuropharmacological Effects

Quinoxaline derivatives have shown various neuropharmacological effects, such as analgesia, sedation, and anticonvulsant actions. Some derivatives were found to be effective in CNS depressant activity and exhibited anxiolytic effects, highlighting their potential in treating neurological disorders (Olayiwola et al., 2007).

Safety And Hazards

When handling Quinoxaline-2-sulfonamide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks and flame .

Future Directions

The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

properties

IUPAC Name

quinoxaline-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZGSKFHIFQBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-2-sulfonamide

Citations

For This Compound
1
Citations
GWH Chesseman, RF Cookson - 2009 - books.google.com
… Quinoxaline 2-sulfonamide has had sustained use as a coccidiostat for poultry (Chapter XI). A series of naturally occurring quinoxaline antibiotics, the quinomycins and triostins, are …
Number of citations: 135 books.google.com

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